1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPKDRYTYGVMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure and Intermediate Formation
A common approach to pyrrolidin-3-ol derivatives involves a ring closure reaction between appropriate precursors to form the pyrrolidine ring with a hydroxyl functionality. For example, a ring closure reaction between a malic acid derivative and a methylamine analog can yield a hydroxy-substituted pyrrolidine intermediate. Although this example is for 1-methyl-3-pyrrolidinol, the methodology is adaptable for related compounds such as 1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol by substituting the methylamine with 4-ethylbenzylamine or equivalent.
Key reaction conditions include:
- Use of solvents such as toluene, xylene, or chlorobenzene.
- Controlled temperature regimes (e.g., stirring at 15 °C, refluxing for 10-18 hours).
- Water removal during the reaction to drive ring closure.
This step yields a solid intermediate that is easier to purify and crystallize, improving the overall yield of the final product.
Reduction and Functional Group Transformation
The intermediate is then subjected to reduction to convert functional groups into the desired hydroxyl group on the pyrrolidine ring. Common reducing agents include sodium borohydride, potassium borohydride, and boron trifluoride-ether complexes. These agents offer safer and more stable alternatives compared to traditional hydride reagents like lithium aluminum hydride or borane, improving process safety and scalability.
- Conducted under inert atmosphere (e.g., nitrogen).
- Cooling to low temperatures (-10 to 10 °C) during addition of reagents.
- Use of tetrahydrofuran as solvent.
- Dropwise addition of dimethyl sulfate and trimethyl borate to facilitate reduction.
- Quenching with hydrochloric acid under ice bath conditions.
- Extraction and purification via ethyl acetate extraction and distillation under reduced pressure.
This process yields the target pyrrolidin-3-ol derivative as a colorless liquid with high purity.
Comparative Data Table of Preparation Methods
*Yields are approximate and adapted from analogous compounds due to limited direct data on 1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol.
Research Findings and Notes
- The use of safer reducing agents such as sodium borohydride and boron trifluoride complexes enhances the safety profile and scalability of the synthesis process compared to traditional hydride reagents.
- The crystallinity and ease of purification of intermediates significantly affect the overall yield and purity of the final product.
- Mannich reaction conditions for N-substitution allow for the introduction of various benzyl groups, including 4-ethylphenyl, though yields may vary depending on steric and electronic factors.
- Structural studies indicate that the pyrrolidine ring adopts an envelope conformation, which may influence reactivity and substitution patterns during synthesis.
- Semi-empirical quantum mechanical calculations support the stability of the compound’s conformation, which is relevant for optimizing synthesis conditions.
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and selectivity. The compound’s effects are mediated through the modulation of signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., Ethyl, Methoxy) : The 4-ethyl group in the target compound balances lipophilicity and steric bulk, while methoxy analogs (e.g., ) improve aqueous solubility.
- Fluorinated analogs () may enhance metabolic stability due to fluorine’s electronegativity.
Functional Group Modifications on the Pyrrolidine Core
Modifications to the pyrrolidine ring or its substituents significantly alter bioactivity:
Antitumor Derivatives ()
Compound 3 in , (S)-1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)pyrrolidin-3-ol, incorporates a bulky phenethyl-sulfonyl side chain. Compared to the target compound:
Antiviral Pyrrolidine-Oxadiazole Hybrids ()
Compounds 1a and 1b in feature pyrrolidine-oxadiazole hybrids with phenethyl substituents. These molecules demonstrate:
- Stereospecific Activity : The (3S) and (3R) configurations yield distinct antiviral profiles, underscoring the importance of stereochemistry in drug design .
- Hybrid Scaffolds : Fusion with oxadiazole rings introduces additional hydrogen-bonding sites, enhancing target engagement.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The 4-ethylbenzyl group in the target compound likely confers intermediate logP values compared to chloro (higher) and methoxy (lower) analogs.
- Solubility : Methoxy-substituted derivatives () exhibit improved aqueous solubility, whereas dichloro analogs () may require formulation adjustments for clinical use.
- Metabolic Stability : Fluorinated benzyl groups () could reduce oxidative metabolism, extending half-life.
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination Route : React pyrrolidin-3-ol with 4-ethylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours. Subsequent reduction with NaBH₄ or LiAlH₄ in THF/MeOH ensures complete conversion .
- Nucleophilic Substitution : Use Mitsunobu conditions (DIAD, PPh₃) to couple 4-ethylbenzyl alcohol to a protected pyrrolidin-3-ol derivative, followed by deprotection .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yield. Catalyst screening (e.g., Pd/C for hydrogenation) may enhance selectivity .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity and purity of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Pyrrolidine ring protons: δ 2.5–3.5 ppm (multiplet for N–CH₂ and C–OH).
- Aromatic protons: δ 6.8–7.2 ppm (doublets for 4-ethylphenyl group).
- Ethyl group: δ 1.2 ppm (triplet, –CH₂CH₃) and δ 2.6 ppm (quartet, –CH₂–) .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch at 3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) groups. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) indicates no oxidation byproducts .
Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
Advanced: How does the 4-ethylphenyl substituent influence the compound’s electronic and steric properties in substitution reactions?
Methodological Answer:
The ethyl group at the para position:
- Electronic Effects : Weak electron-donating (+I effect) stabilizes intermediates in SNAr reactions, enhancing reactivity with electrophiles (e.g., nitration at meta position) .
- Steric Effects : Ethyl’s bulkiness reduces accessibility to the benzyl carbon, slowing nucleophilic attacks. Computational modeling (DFT) can quantify steric hindrance using steric maps .
Experimental Validation : Compare reaction rates with analogs (e.g., 4-methylphenyl vs. 4-ethylphenyl derivatives) under identical conditions .
Advanced: What strategies resolve contradictions in reported biological activities of pyrrolidin-3-ol derivatives across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in kinase inhibition data may arise from ATP concentration variations .
- Structural Re-evaluation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as enantiomers often exhibit divergent bioactivity .
- In Silico Docking : Perform molecular dynamics simulations to validate binding poses against target proteins (e.g., dopamine receptors), accounting for protonation states of the pyrrolidine nitrogen .
Advanced: How can computational modeling predict the compound’s pharmacokinetic (PK) properties and metabolite formation?
Methodological Answer:
- ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. For 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol, predicted logP ≈ 2.1 suggests moderate bioavailability .
- Metabolite Identification : Simulate Phase I oxidation (e.g., hydroxylation at pyrrolidine C2 or ethyl group) via CYP3A4/2D6 isozyme models. Validate with in vitro microsomal assays .
- Toxicity Screening : Apply Derek Nexus to flag potential hepatotoxicity from reactive metabolites (e.g., epoxide formation) .
Advanced: What experimental approaches validate the compound’s stereochemical stability under physiological conditions?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to monitor racemization in PBS buffer at 37°C over 24–72 hours .
- pH-Dependent Studies : Test stability across pH 2–8 to identify degradation pathways (e.g., ring-opening at acidic pH).
- Circular Dichroism (CD) : Track changes in Cotton effects to confirm configurational retention in serum-containing media .
Advanced: How can researchers address low yields in large-scale synthesis of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol?
Methodological Answer:
- Process Optimization :
- Replace batch reactors with flow chemistry to control exothermic steps (e.g., reductive amination).
- Use scavenger resins (e.g., MP-TsOH) to remove unreacted starting materials .
- Quality by Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry). For example, a 10°C increase in amination steps may improve yield by 15% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
